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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic modeling of the

Aluminum-Cerium-Silicon (Al-Ce-Si) ternary system. The content is tailored for researchers and

scientists in materials science and related fields. This document summarizes the key

thermodynamic data, details the experimental protocols for phase diagram determination, and

illustrates the logical workflows involved in the modeling process.

Introduction
The Al-Ce-Si ternary system is of significant interest for the development of new high-

performance aluminum alloys, particularly for high-temperature applications. The addition of

cerium and silicon to aluminum can lead to the formation of thermally stable intermetallic

phases that enhance the mechanical properties of the alloy. Thermodynamic modeling,

primarily using the CALPHAD (CALculation of PHAse Diagrams) method, is a crucial tool for

understanding the phase equilibria and predicting the solidification behavior of these alloys.

This allows for the targeted design of novel alloy compositions with desired microstructures and

properties.

The CALPHAD approach involves the development of a thermodynamic database containing

mathematical models that describe the Gibbs energy of each phase in the system.[1] These

models are optimized using experimental data to ensure their accuracy.
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Quantitative Data: Phase Equilibria and
Thermodynamics
The thermodynamic behavior of the Al-Ce-Si system is characterized by the Gibbs energy

functions of its constituent phases. While the precise coefficients for these functions are

typically proprietary and part of commercial thermodynamic databases, the resulting phase

equilibria have been investigated. The primary ternary phases identified in the Al-rich corner

are τ1 (Ce(Si,Al)₂) and τ2 (AlCeSi₂).[2]

The following tables summarize the known phase information and invariant reactions in the Al-

Ce-Si system.

Table 1: Phases in the Al-Ce-Si System

Phase Name Crystal Structure Formula

Liquid - L

(Al) FCC (Face-Centered Cubic) Al-rich solid solution

(Si) Diamond Cubic Si-rich solid solution

Al₁₁Ce₃ Orthorhombic -

τ1 Tetragonal Ce(Si,Al)₂

τ2 Orthorhombic AlCeSi₂

Table 2: Invariant Reactions in the Al-Rich Corner of the Al-Ce-Si System

Reaction Temperature (°C) Reaction Type

L ↔ (Al) + Al₁₁Ce₃ + τ1 Data not available Ternary Eutectic

L ↔ (Al) + τ1 + τ2 Data not available Ternary Eutectic

L ↔ (Al) + τ2 + (Si) Data not available Ternary Eutectic
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The development of an accurate thermodynamic database for the Al-Ce-Si system relies on

precise experimental data. The following sections detail the typical methodologies used to

determine the phase equilibria.

Sample Preparation
High-purity aluminum, cerium, and silicon are used as starting materials. The elements are

weighed to the desired compositions and arc-melted in an argon atmosphere to create the alloy

samples. To ensure homogeneity, the samples are typically re-melted multiple times. For the

investigation of solid-state equilibria, the as-cast samples are sealed in quartz ampoules under

a partial pressure of argon and annealed at specific temperatures for extended periods,

followed by quenching in water.

Differential Thermal Analysis (DTA)
Differential Thermal Analysis is employed to determine the temperatures of phase

transformations, such as solidus, liquidus, and eutectic reactions.

Apparatus: A high-temperature differential thermal analyzer.

Sample Preparation: Small pieces of the alloy (typically 50-100 mg) are placed in alumina or

graphite crucibles.

Procedure:

The sample and an inert reference material (e.g., alumina) are heated at a constant rate,

typically in the range of 5-20 K/min, under a protective argon atmosphere. A cooling rate of

0.2 °C/s has been reported in some studies.[3]

The temperature difference between the sample and the reference is recorded as a

function of the sample temperature.

Endothermic and exothermic peaks in the DTA curve correspond to phase

transformations.

The onset temperatures of these peaks upon heating are used to determine the

transformation temperatures. The analysis is often performed over several heating and

cooling cycles to ensure reproducibility.
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X-ray Diffraction (XRD)
X-ray Diffraction is used to identify the crystal structures of the phases present in the annealed

and quenched samples.

Apparatus: A powder X-ray diffractometer with Cu Kα radiation.

Sample Preparation: The quenched samples are pulverized into a fine powder.

Procedure:

The powder sample is mounted on a sample holder.

The sample is scanned over a 2θ range, typically from 20° to 90°, with a step size of 0.02°.

The resulting diffraction pattern is analyzed by comparing the peak positions and

intensities to crystallographic databases (e.g., ICDD PDF) to identify the phases present.

Rietveld refinement can be used for quantitative phase analysis.

Scanning Electron Microscopy with Energy Dispersive
X-ray Spectroscopy (SEM-EDX)
SEM-EDX is used to observe the microstructure of the alloys and to determine the chemical

composition of the constituent phases.

Apparatus: A scanning electron microscope equipped with an energy-dispersive X-ray

spectrometer.

Sample Preparation: The quenched samples are mounted in a conductive resin, ground with

SiC paper of decreasing grit size, and then polished with diamond suspensions to a mirror

finish. The samples may be etched with a suitable reagent (e.g., Keller's reagent) to reveal

the microstructure.

Procedure:

The prepared sample is placed in the SEM chamber.
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Backscattered electron (BSE) imaging is used to visualize the different phases based on

atomic number contrast.

EDX point analysis and elemental mapping are performed on the different phases to

determine their compositions.

Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the experimental determination of

phase equilibria in the Al-Ce-Si system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.researchgate.net/publication/225506769_Thermodynamic_aspects_of_the_constitution_grain_refining_and_solidification_enthalpies_of_Al-Ce-Si_alloys
https://www.researchgate.net/publication/263510173_Computer_Aided_Cooling_Curve_Analysis_and_Microstructure_of_Cerium_Added_Hypereutectic_Al-Si_LM29_Alloy
https://www.benchchem.com/product/b14732202#thermodynamic-modeling-of-the-al-ce-si-ternary-system
https://www.benchchem.com/product/b14732202#thermodynamic-modeling-of-the-al-ce-si-ternary-system
https://www.benchchem.com/product/b14732202#thermodynamic-modeling-of-the-al-ce-si-ternary-system
https://www.benchchem.com/product/b14732202#thermodynamic-modeling-of-the-al-ce-si-ternary-system
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14732202?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14732202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

